LSD1 Inhibition Potency Compared to a Reference Inhibitor (GSK-LSD1)
In a biochemical assay measuring inhibition of human recombinant LSD1 via H₂O₂ production using a methylated peptide substrate and Amplex red detection (30 min incubation), CAS 1207054-72-5 exhibited an IC₅₀ of 10,000 nM [1]. In contrast, GSK-LSD1—a well-characterized, potent LSD1 inhibitor—has a reported IC₅₀ of 16 nM under similar conditions . This represents an approximately 625-fold difference in potency, clearly positioning CAS 1207054-72-5 as a low-potency LSD1 ligand.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) |
| Comparator Or Baseline | GSK-LSD1: IC₅₀ = 16 nM |
| Quantified Difference | ~625-fold weaker |
| Conditions | Human recombinant LSD1; H₂O₂ production assay; Amplex red reagent; 30 min incubation |
Why This Matters
This quantitative potency gap clarifies that CAS 1207054-72-5 is not suitable as an LSD1 inhibitor lead, but it may serve as a low-affinity control or a scaffold for focused optimization.
- [1] BindingDB. BDBM50067587 / CHEMBL3402055. Affinity Data: IC50 for human recombinant LSD1. View Source
